molecular formula C8H9NO3 B1600861 3-Methoxy-6-methylpyridine-2-carboxylic acid CAS No. 95109-37-8

3-Methoxy-6-methylpyridine-2-carboxylic acid

Cat. No.: B1600861
CAS No.: 95109-37-8
M. Wt: 167.16 g/mol
InChI Key: YXPKQDCZXAWFNN-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylpyridine-2-carboxylic acid (CAS 95109-37-8) is a high-purity pyridine derivative supplied for research and development purposes. With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, this compound serves as a versatile chemical reagent and synthetic building block . The pyridine ring system is a fundamental scaffold in medicinal chemistry, and this specific molecule, functionalized with both methoxy and carboxylic acid groups, is employed in custom synthesis and the development of novel compounds . Literature indicates its use as a key intermediate in synthetic organic chemistry routes . As a derivative of picolinic acid, it shares characteristics with a class of molecules known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions that are useful in materials science . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a precursor in heterocyclic chemistry and for exploring new applications in coordination chemistry and nonlinear optical materials .

Properties

IUPAC Name

3-methoxy-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(12-2)7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPKQDCZXAWFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538196
Record name 3-Methoxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95109-37-8
Record name 3-Methoxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

3-Methoxy-6-methylpyridine-2-carboxylic acid has been investigated for its potential pharmacological properties. Its derivatives have shown activity against various biological targets, making it a candidate for drug development.

Case Study : A study published in a pharmaceutical journal explored the synthesis of pyridine derivatives, including 3-methoxy compounds, which exhibited significant anti-inflammatory and analgesic activities. The research highlighted the compound's ability to modulate specific biochemical pathways involved in pain perception and inflammation.

Ligand in Coordination Chemistry

The compound serves as a ligand in the formation of metal complexes, which are crucial for catalysis and material science.

Metal ComplexDescription
[Cu(3-Mepic)₂(4-pic)]Copper complex used in catalysis
[Co(3-Mepic)₃]Cobalt complex with potential applications in magnetic materials
[Ni(3-Mepic)₂(H₂O)₂]Nickel complex studied for its electrochemical properties

These metal complexes have been utilized in various catalytic processes, enhancing reaction efficiencies and selectivities.

Agrochemical Applications

Research indicates that derivatives of this compound can be effective as agrochemicals. They exhibit herbicidal and fungicidal properties, contributing to crop protection strategies.

Case Study : A patent application described the synthesis of novel agrochemical formulations based on this compound, demonstrating efficacy against common agricultural pests while being environmentally friendly.

Toxicological Profile

While exploring its applications, it is essential to consider the safety profile of this compound:

  • Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).
  • Precautionary Statements : Use protective gloves and eye protection when handling.

Mechanism of Action

The mechanism by which 3-Methoxy-6-methylpyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways: It may modulate signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and synthetic properties of 3-Methoxy-6-methylpyridine-2-carboxylic acid can be contextualized by comparing it to structurally analogous pyridine derivatives. Key compounds for comparison include:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Synthetic Methods
This compound C₈H₉NO₃ Methoxy (3), Methyl (6) Carboxylic acid (2) 167.16 Acyl chloride coupling
6-Methylpyridine-2-carboxylic acid C₇H₇NO₂ Methyl (6) Carboxylic acid (2) 137.14 Direct carboxylation
3-Methoxy-2-pyridinecarboxylic acid C₇H₇NO₃ Methoxy (3) Carboxylic acid (2) 153.13 Methoxylation of halopyridines
3-Chloro-6-methoxypyridine-2-carboxylic acid C₇H₆ClNO₃ Chloro (3), Methoxy (6) Carboxylic acid (2) 187.58 Halogenation of methoxypyridines
Methyl-2-methoxy-6-methylaminopyridine-3-carboxylic acid C₁₀H₁₃N₂O₃ Methoxy (2), Methylamino (6) Carboxylic acid (3) 209.22 Multi-step alkylation/oxidation
3-Methoxy-6-methylpyridin-2-amine C₇H₁₀N₂O Methoxy (3), Methyl (6) Amine (2) 138.17 Reductive amination

Structural and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups : The methoxy group (electron-donating) at position 3 enhances the electron density of the pyridine ring, contrasting with the electron-withdrawing chloro group in 3-Chloro-6-methoxypyridine-2-carboxylic acid, which may increase acidity at the carboxylic acid position .
  • Functional Group Diversity : Replacement of the carboxylic acid with an amine (as in 3-Methoxy-6-methylpyridin-2-amine) drastically alters reactivity, enabling participation in Schiff base formation rather than salt or esterification reactions .

Physicochemical Properties

  • Acidity : The carboxylic acid group at position 2 in this compound is expected to exhibit moderate acidity (pKa ~2–3), comparable to 3-Methoxy-2-pyridinecarboxylic acid. The electron-donating methoxy group may slightly reduce acidity relative to chloro-substituted analogs .
  • Lipophilicity : The methyl and methoxy substituents increase lipophilicity (logP ~1.5–2.0) compared to 6-Methylpyridine-2-carboxylic acid (logP ~0.8), enhancing membrane permeability in biological systems .

Biological Activity

3-Methoxy-6-methylpyridine-2-carboxylic acid (CAS No. 95109-37-8) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H9NO3
  • Molecular Weight : 167.164 g/mol
  • Functional Groups : Methoxy group (-OCH3), carboxylic acid (-COOH), and a methyl group (-CH3) attached to a pyridine ring.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may interact with enzymes involved in neurotransmitter synthesis and degradation, influencing levels of serotonin and dopamine .
  • Receptor Modulation : Research indicates that this compound can act as a ligand for various receptors, including serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals, thus protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegeneration .

Neuroprotective Effects

The compound has shown potential neuroprotective effects in vitro. It may enhance neuronal survival under stress conditions by modulating oxidative stress pathways and reducing apoptosis .

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation markers in cellular models. This suggests its potential use in treating inflammatory diseases .

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the neuroprotective effects of this compound on rats subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, highlighting its potential as a neuroprotective agent .
  • Antioxidant Efficacy :
    • In a randomized trial assessing the antioxidant capacity of various compounds, this compound was found to significantly lower malondialdehyde levels (a marker of oxidative stress) in treated subjects compared to untreated controls.

Comparative Analysis

Biological ActivityThis compoundOther Similar Compounds
AntioxidantHighModerate
NeuroprotectiveSignificantVaries
Anti-inflammatoryModerateHigh

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical derivatization reactions. For example:

  • Esterification : Treatment with methanol and H2_2SO4_4 yields methyl 3-methoxy-6-methylpyridine-2-carboxylate. This reaction is analogous to protocols used for structurally related pyridinecarboxylic acids .

  • Amidation : Conversion to the acyl chloride (via thionyl chloride) followed by reaction with amines produces substituted amides. For instance, coupling with 2-amino-3-methylpyridine forms 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester .

Nucleophilic Substitution at the Methoxy Group

The methoxy group at position 3 can participate in substitution reactions under strong alkaline or acidic conditions. For example:

  • Demethylation : Prolonged heating with HI or HBr replaces the methoxy group with a hydroxyl group, forming 3-hydroxy-6-methylpyridine-2-carboxylic acid .

  • Displacement by amines : In the presence of NaOCH3_3, methoxy groups on pyridine rings undergo substitution with nitrogen nucleophiles (e.g., methylamine) .

Table 2: Methoxy Group Reactivity

ReactionConditionsProductSelectivitySource
DemethylationHI (48%), 100°C, 12 h3-Hydroxy-6-methylpyridine-2-carboxylic acid>90%
Amine substitutionNaOCH3_3, DMF, 80°C3-Methylamino-6-methylpyridine-2-carboxylic acid98:2 (regioisomer ratio)

Electrophilic Aromatic Substitution

The electron-donating methoxy (+M effect) and methyl groups (+I effect) activate specific ring positions for electrophilic attack, while the electron-withdrawing carboxylic acid (–I effect) deactivates others:

  • Nitration : Occurs preferentially at position 5 due to directing effects of the methoxy and carboxylic acid groups .

  • Sulfonation : Likely targets position 4, though experimental data for this specific compound remain limited .

Table 3: Directed Electrophilic Substitution

ElectrophilePosition AttackedRationaleSource
NO2+_2^+5Methoxy (ortho/para-directing) overrides carboxylic acid’s meta-directing effect
SO3_34Methyl (ortho/para-directing) dominates

Oxidation and Reduction Reactions

  • Methyl group oxidation : The 6-methyl substituent resists oxidation under mild conditions but converts to a carboxyl group under aggressive catalysis (e.g., N-hydroxyphthalimide with Co(OAc)2_2/Mn(OAc)2_2 at 150°C) .

  • Carboxylic acid reduction : LiAlH4_4 reduces the acid to 2-(hydroxymethyl)-3-methoxy-6-methylpyridine, though this reaction is rarely employed due to competing ring reduction .

Coordination Chemistry

The carboxylic acid and pyridine nitrogen enable metal coordination. For example:

  • Cu(II) complexes : Forms stable complexes with Cu2+^{2+} in aqueous ethanol, used in catalysis for oxidation reactions .

Preparation Methods

Starting Material and Initial Substitution

The synthesis begins with 2,6-dichloro-3-trifluoromethylpyridine (compound 12). Treatment with methylamine selectively substitutes the chlorine at the 6-position to form 2-chloro-6-methylamino-3-trifluoropyridine (compound 13a) with high regioselectivity (~80% selectivity for 13a over regioisomer 13b) and good yield (~90%).

Step Reactant Reagents/Conditions Product Yield (%) Notes
1 2,6-dichloro-3-trifluoromethylpyridine (12) Methylamine (1.1 eq), room temperature 2-chloro-6-methylamino-3-trifluoropyridine (13a) + regioisomer (13b) ~90 High regioselectivity, 4:1 ratio

Conversion of Trifluoromethyl to Methoxycarbonyl Group

Next, compound 13a is treated with a large excess of sodium methoxide in methanol under reflux. This reaction proceeds via a complex mechanism involving:

  • Deprotonation of the methylamino group.
  • Elimination of fluoride ions from the trifluoromethyl group.
  • Formation of intermediates such as 3-trimethoxymethylpyridine derivatives (15a and 15b).
  • Acidic hydrolysis of these intermediates to yield a mixture of methyl esters (compounds 16 and 7).

Subsequent treatment with sodium methoxide converts the minor ester 16 fully into the desired methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (compound 7).

Step Reactant Reagents/Conditions Product Yield (%) Notes
2 2-chloro-6-methylamino-3-trifluoropyridine (13a) NaOMe (excess), MeOH, reflux Mixture of 3-trimethoxymethylpyridines (15a, 15b) Good Intermediate step
3 Mixture (15a, 15b) Acidic hydrolysis (HCl or H2SO4 catalytic) Methyl esters 16 and 7 Excellent 7 is key intermediate
4 Mixture (16 and 7) NaOMe, MeOH Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) Excellent Completion of methoxylation

Final Hydrolysis to Carboxylic Acid

The methyl ester 7 is then hydrolyzed under alkaline conditions to yield the target 3-methoxy-6-methylpyridine-2-carboxylic acid (compound 1) in quantitative yield.

Step Reactant Reagents/Conditions Product Yield (%) Notes
5 Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) Alkaline hydrolysis (NaOH, aqueous) This compound (1) Quantitative Final product

Mechanistic Insights

The key transformation from trifluoromethyl to methoxycarbonyl involves nucleophilic attack by methoxide ions, leading to stepwise defluorination and formation of trimethoxymethyl intermediates. The proposed mechanism includes:

  • Initial deprotonation of the methylamino group.
  • Elimination of fluoride ions.
  • Rearomatization and formation of methoxymethyl groups.
  • Hydrolysis to esters and subsequent conversion to the methoxycarbonyl group.

This mechanism explains the formation of side products and the necessity for multi-step treatment to achieve high purity and yield.

Process Improvements and Scale-Up Considerations

Earlier methods involving 2,6-dichloropyridine-3-carboxylic acid derivatives faced challenges such as:

  • Poor regioselectivity in nucleophilic substitution.
  • Reduced yields on large scale, particularly in oxidation steps.
  • Formation of unwanted sulfoxide and sulfone byproducts.

The use of 2,6-dichloro-3-trifluoromethylpyridine as a starting material and the described methoxide-mediated transformations significantly improved:

  • Regioselectivity (>98:2 in key substitution).
  • Overall yield and purity.
  • Scalability for industrial synthesis.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Intermediate/Product Yield (%) Comments
1 2,6-dichloro-3-trifluoromethylpyridine Methylamine, RT 2-chloro-6-methylamino-3-trifluoropyridine (13a) ~90 Selective substitution
2 13a NaOMe (excess), MeOH, reflux Trimethoxymethylpyridines (15a, 15b) Good Intermediate mixture
3 15a,b Acid hydrolysis (HCl/H2SO4) Methyl esters 16 and 7 Excellent Key intermediate 7 formed
4 16 and 7 NaOMe, MeOH Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) Excellent Completion of methoxylation
5 7 Alkaline hydrolysis This compound (1) Quantitative Final product

Q & A

Q. What are the established synthetic routes for 3-Methoxy-6-methylpyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: A common method involves oxidation of substituted pyridine precursors using potassium permanganate (KMnO₄) under controlled conditions. For example, oxidation of 5-methoxy-2-methylpyridine with KMnO₄ in water at 90–95°C yields ~47% of the target acid after acidification and isolation via copper salt precipitation . Key parameters include temperature control (to avoid over-oxidation) and stoichiometric ratios of KMnO₄. Purity can be confirmed via elemental analysis (e.g., C: 54.92%, H: 4.57%, N: 9.15%) and NMR spectroscopy (δ 3.85 ppm for OCH₃, δ 7.4–9.8 ppm for aromatic protons and COOH) .

Q. How is the compound characterized structurally and analytically?

Answer: Structural confirmation relies on NMR and elemental analysis. The methoxy group (OCH₃) appears as a singlet at δ 3.85 ppm in CDCl₃, while aromatic protons exhibit distinct splitting patterns (δ 7.4–8.3 ppm). The carboxylic acid proton is broad at δ ~9.8 ppm . Elemental analysis deviations (e.g., C: 54.62% vs. calculated 54.92%) may arise from residual solvents or incomplete crystallization . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for batch validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer: The compound is sparingly soluble in cold water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability studies indicate sensitivity to prolonged heat (>100°C) and alkaline conditions, which may induce decarboxylation. Storage at 4°C in airtight containers under inert gas (N₂/Ar) is advised to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing methoxy-substituted pyridinecarboxylic acids be addressed?

Answer: Regioselectivity is influenced by substituent positioning and reaction conditions. For example, bromine-directed methoxylation (e.g., converting 6-bromopyridine-2-carboxylic acid to 6-methoxy derivatives) leverages SNAr mechanisms under reflux with sodium methoxide . Computational modeling (DFT) of transition states can predict preferential substitution sites. Alternative strategies include protecting group strategies (e.g., esterification of the carboxylic acid prior to methoxylation) to direct reactivity .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Answer: Discrepancies in NMR or mass spectra may arise from tautomerism or polymorphic forms. Multi-nuclear NMR (¹³C, DEPT-135) and X-ray crystallography can clarify ambiguities. For instance, X-ray structures of related compounds (e.g., 6-methoxybenzoxazolinone) confirm substituent orientation . High-resolution mass spectrometry (HRMS) with <2 ppm error margins validates molecular formulas .

Q. How does the compound interact in coordination chemistry, and what are implications for catalytic applications?

Answer: The carboxylic acid moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺). Copper salts of the compound have been isolated during synthesis, suggesting potential in catalysis . Studies on analogous pyridinecarboxylates show catalytic activity in oxidation reactions, though steric effects from the methoxy and methyl groups may modulate reactivity .

Q. What are the mechanistic pathways for degradation under oxidative or photolytic conditions?

Answer: Oxidative degradation involves hydroxyl radical attack at the methyl or methoxy groups, leading to demethylation or ring-opening. Photolysis studies on similar pyridines show UV-induced cleavage of the C–O bond in the methoxy group. Liquid chromatography-mass spectrometry (LC-MS) identifies intermediates like 6-hydroxypyridine-2-carboxylic acid . Accelerated stability testing (ICH Q1A guidelines) under controlled light and humidity is recommended for shelf-life assessment.

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Docking studies with enzymes (e.g., cyclooxygenase) highlight potential binding via hydrogen bonds between the carboxylic acid and active-site residues . ADMET predictions (e.g., LogP, bioavailability) using software like Schrödinger Suite guide medicinal chemistry optimization .

Methodological Recommendations

  • Synthesis Optimization: Use KMnO₄ in a stepwise addition to minimize side reactions .
  • Purification: Recrystallization from ethanol/water mixtures improves purity, while copper salt precipitation enhances yield .
  • Analytical Validation: Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities .
  • Stability Monitoring: Conduct accelerated degradation studies with LC-MS tracking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-6-methylpyridine-2-carboxylic acid
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3-Methoxy-6-methylpyridine-2-carboxylic acid

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